molecular formula C10H12ClNO5S B2757435 2-Chloro-5-[(2-methoxyethyl)sulfamoyl]benzoic acid CAS No. 716358-45-1

2-Chloro-5-[(2-methoxyethyl)sulfamoyl]benzoic acid

Cat. No. B2757435
CAS RN: 716358-45-1
M. Wt: 293.72
InChI Key: BDINULDLEKHNTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-[(2-methoxyethyl)sulfamoyl]benzoic acid (CMEBSA) is a synthetic compound with a broad range of applications in the fields of science and technology. It is a versatile compound with a wide range of properties, including high acidity, low volatility, and a low melting point. CMEBSA is used in a variety of applications, including drug design, chemical synthesis, and material science. In particular, it has been used extensively in the synthesis of novel drugs and materials.

Scientific Research Applications

Toxicity Assessment

Research on the toxicity of benzoic acid derivatives, including 2-methoxy-5-sulfamoylbenzoic acids, indicates that these compounds exhibit low to moderate toxicity levels. Studies conducted on white laboratory rats to assess the toxic properties of various derivatives revealed that these compounds, including the 2-methoxy-5-sulfamoylbenzoic acid, are classified as low hazard (Gorokhova et al., 2020) Assessment of the toxicity of benzoic acid derivatives in the intragastric intake.

Synthesis and Industrial Applications

A study on the industrial scale-up process for the synthesis of a related compound, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a key intermediate in the manufacturing of SGLT2 inhibitors for diabetes therapy, showcases the practical and scalable methods for synthesizing benzoic acid derivatives (Zhang et al., 2022) Novel and Practical Industrial Process Scale-Up.

Chemical Transformations and Environmental Impact

The study of the transformation mechanism of benzophenone-4 in chlorination disinfection processes provides insight into the chemical transformations benzoic acid derivatives can undergo in environmental contexts. This research reveals the formation of various chlorinated by-products and their potential impacts on water treatment systems (Xiao et al., 2013) Transformation mechanism of benzophenone-4.

Hydrolysis Mechanisms

Research into the kinetics and hydrolysis mechanism of related sulfonylurea herbicides provides valuable information on the chemical stability and degradation pathways of sulfamoylbenzoic acids in different pH conditions, which could be relevant for understanding the environmental fate of similar compounds (Hemmamda et al., 1994) Kinetics and hydrolysis mechanism.

properties

IUPAC Name

2-chloro-5-(2-methoxyethylsulfamoyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO5S/c1-17-5-4-12-18(15,16)7-2-3-9(11)8(6-7)10(13)14/h2-3,6,12H,4-5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDINULDLEKHNTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNS(=O)(=O)C1=CC(=C(C=C1)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-[(2-methoxyethyl)sulfamoyl]benzoic acid

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